O-Ethylhydroxydihydrofusarubin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

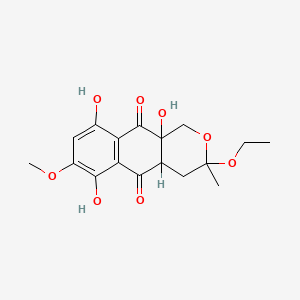

O-Ethylhydroxydihydrofusarubin is a complex organic compound belonging to the class of naphthopyran derivatives. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, an ethoxy group, and a methoxy group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

准备方法

The synthesis of 1H-Naphtho(2,3-c)pyran-5,10-dione derivatives typically involves the reaction of 2-(1-hydroxyalkyl)-1,4-naphthoquinones with pyrrolidino enamines in toluene. This reaction proceeds via a tandem conjugate addition-cyclization sequence, followed by the elimination of pyrrolidine . Another method involves the reaction of 2-hydroxymethyl-1,4-naphthoquinone with morpholino enamines, yielding 3-morpholino-3,4-dihydro-1H-naphtho(2,3-c)pyran-5,10-diones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

化学反应分析

1H-Naphtho(2,3-c)pyran-5,10-dione derivatives undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form quinones.

Reduction: Reduction reactions can convert quinones back to hydroquinones.

Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

科学研究应用

Chemistry: Used as intermediates in the synthesis of complex organic molecules.

Biology: Investigated for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for their potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 1H-Naphtho(2,3-c)pyran-5,10-dione derivatives involves their interaction with molecular targets and pathways within biological systems. These compounds can act as inhibitors of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its structure .

相似化合物的比较

1H-Naphtho(2,3-c)pyran-5,10-dione derivatives can be compared with other naphthopyran derivatives, such as:

1H-Naphtho(2,1-b)pyran: Similar structure but different substitution patterns.

Naphtho(2,3-b)furan-4,9-dione: Contains a furan ring instead of a pyran ring. These compounds share some chemical properties but differ in their specific biological activities and applications, highlighting the uniqueness of 1H-Naphtho(2,3-c)pyran-5,10-dione derivatives.

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for identifying and characterizing O-Ethylhydroxydihydrofusarubin in fungal extracts?

To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, while High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can verify purity and quantify the compound. X-ray crystallography may further validate molecular geometry. Experimental protocols must detail solvent systems, column specifications, and calibration standards to ensure reproducibility .

Q. How can researchers optimize the extraction of this compound from Fusarium solani cultures?

Solid-state fermentation (SSF) is commonly used for pigment production in Fusarium species. Key parameters include substrate selection (e.g., agro-industrial waste), pH (5.5–6.5), temperature (25–28°C), and incubation duration (10–14 days). Ethyl acetate or methanol extraction followed by solvent partitioning and vacuum evaporation yields crude extracts. Researchers should report yield percentages, solvent ratios, and purity metrics (e.g., UV-Vis absorbance at λmax) to enable cross-study comparisons .

Q. What bioactivities are associated with this compound, and how are these assays designed?

this compound exhibits antimicrobial, antitumor, and antitubercular activities. For antimicrobial testing, use standardized broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Cytotoxicity assays (e.g., MTT on cancer cell lines) require dose-response curves (IC50 values) and controls (e.g., doxorubicin). Ensure assays include triplicates and statistical analysis (e.g., ANOVA) to address variability .

Advanced Research Questions

Q. What molecular mechanisms underlie the anticancer activity of this compound?

Mechanistic studies should integrate transcriptomic and proteomic approaches. RNA sequencing can identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2), while Western blotting validates protein-level changes (e.g., caspase-3 activation). Molecular docking simulations may predict interactions with targets like topoisomerase II. Researchers must address confounding factors (e.g., off-target effects) by including inhibitor controls and orthogonal assays .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., varying IC50 values across studies) often arise from differences in fungal strain, extraction protocols, or assay conditions. Systematic reviews (PRISMA guidelines) should meta-analyze data, stratifying by variables like solvent polarity or cell line origin. Replication studies under standardized conditions are essential to confirm reproducibility .

Q. What experimental designs are optimal for evaluating the environmental toxicity of this compound?

Toxicity studies require tiered approaches:

- Acute toxicity : Use Daphnia magna or zebrafish embryos (OECD Test No. 202/203) at concentrations ≤100 µg/mL.

- Chronic toxicity : Long-term exposure assays (28 days) in soil microcosms to assess microbial diversity (16S rRNA sequencing).

- Bioaccumulation : Measure partition coefficients (log P) via shake-flask methods. Include positive controls (e.g., aflatoxin B1) and statistical power analyses to ensure robustness .

Q. How can researchers enhance the stability of this compound for in vivo applications?

Stability optimization may involve nanoformulation (e.g., liposomal encapsulation) or chemical derivatization (e.g., acetylation of hydroxyl groups). Characterize stability via accelerated degradation studies (40°C/75% RH) and HPLC monitoring. Pharmacokinetic assays (e.g., plasma half-life in murine models) should compare modified vs. native compounds .

Q. Methodological Guidance

- Data Presentation : Tabulate spectral data (NMR shifts, MS m/z), bioactivity metrics (MIC, IC50), and toxicity endpoints (LC50) with error margins. Use SI units and significant figures consistently .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional animal care approvals .

属性

CAS 编号 |

71725-80-9 |

|---|---|

分子式 |

C17H20O8 |

分子量 |

352.3 g/mol |

IUPAC 名称 |

3-ethoxy-6,9,10a-trihydroxy-7-methoxy-3-methyl-4,4a-dihydro-1H-benzo[g]isochromene-5,10-dione |

InChI |

InChI=1S/C17H20O8/c1-4-24-16(2)6-8-13(19)12-11(15(21)17(8,22)7-25-16)9(18)5-10(23-3)14(12)20/h5,8,18,20,22H,4,6-7H2,1-3H3 |

InChI 键 |

KOMJHFZXRLRUMH-UHFFFAOYSA-N |

SMILES |

CCOC1(CC2C(=O)C3=C(C(=CC(=C3O)OC)O)C(=O)C2(CO1)O)C |

规范 SMILES |

CCOC1(CC2C(=O)C3=C(C(=CC(=C3O)OC)O)C(=O)C2(CO1)O)C |

同义词 |

O-ethylhydroxydihydrofusarubin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。